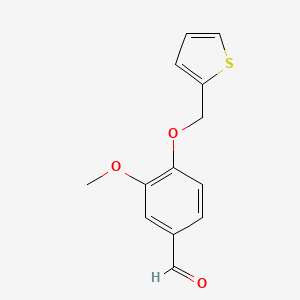

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde

Description

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at position 3 and a thiophen-2-ylmethoxy substituent at position 2.

Properties

IUPAC Name |

3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-15-13-7-10(8-14)4-5-12(13)16-9-11-3-2-6-17-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGQNTIOGIZNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethanol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the benzaldehyde and thiophene moieties . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and thiophen-2-ylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-Methoxy-4-(thiophen-2-ylmethoxy)benzoic acid.

Reduction: 3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that a related compound exhibited potent activity against HeLa and MCF-7 cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration, suggesting that such compounds could be further developed into effective anticancer agents.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds similar to this compound can interact with various biological targets, including protein kinases involved in cancer progression. In silico studies have shown promising binding affinities, suggesting that these compounds could serve as lead candidates in drug discovery programs targeting specific cancer pathways .

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse functional group transformations, making it a valuable building block in the synthesis of more complex molecules. For example, it can be utilized in the preparation of thiophene-containing pharmaceuticals and agrochemicals .

Chalcone Derivatives

The compound has also been employed in the synthesis of chalcone derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties. The incorporation of the methoxy and thiophene groups enhances the biological profile of these derivatives, making them suitable for further pharmacological evaluation .

Material Science

Dye Sensitizers in Solar Cells

Research has indicated that thiophene-containing compounds like this compound can be utilized as dye sensitizers in organic photovoltaic cells. The unique electronic properties imparted by the thiophene moiety enhance light absorption and charge transport characteristics, which are crucial for improving the efficiency of solar cells .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The aldehyde group may form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Epoxide substituents (e.g., MB) enhance polymer crosslinking, yielding composites with high tensile strength (81 MPa) and thermal stability .

- Sugar moieties (e.g., lactopyranosyl) improve solubility and molecular recognition, critical for galectin inhibition .

- Propargyl groups enable click chemistry, facilitating rapid synthesis of triazole derivatives with potent antibacterial activity .

- Thiophene substituents (as in the target compound) may confer π-π stacking capabilities or electronic modulation, though specific data are lacking .

Crystallographic Insights

- The propargyl derivative (CAS 5651-83-2) crystallizes in a monoclinic system, with Hirshfeld surface analysis revealing dominant H···O and H···C interactions .

Table 2: Comparative Physicochemical Data

Biological Activity

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group and a thiophene ring, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cell Viability Assays : In a study assessing the cytotoxicity against HeLa and MCF-7 cell lines, this compound demonstrated IC50 values of approximately 3.204 µM and 3.849 µM, respectively. These values indicate a potent inhibitory effect compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Morphological changes indicative of apoptosis were observed using Hoechst staining, which showed nuclear condensation and fragmentation at increasing concentrations .

- Migration Inhibition : A scratch assay revealed that treatment with this compound significantly inhibited the migration of HeLa cells, suggesting its potential as an anti-metastatic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria.

Research Findings

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound ranging from 20 to 40 µM against Staphylococcus aureus and other pathogens, indicating its effectiveness in combating bacterial infections .

- Comparative Efficacy : When compared to conventional antibiotics such as tetracycline, this compound showed comparable or superior activity at non-cytotoxic concentrations .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | HeLa, MCF-7 | 3.204 µM (HeLa), 3.849 µM (MCF-7) | Induction of apoptosis |

| Antimicrobial | S. aureus | 20–40 µM | Disruption of bacterial cell function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.